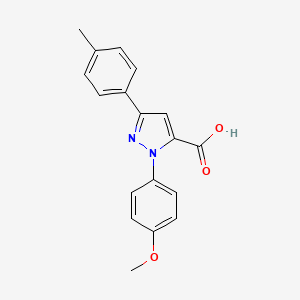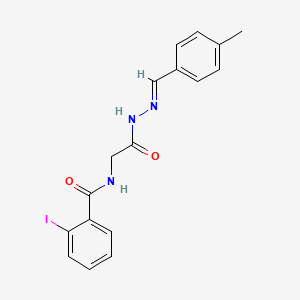
2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a benzamide group, and a hydrazino group linked to a 4-methylbenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the iodination of benzamide to form 2-iodobenzamide. This intermediate is then reacted with 4-methylbenzylidenehydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group or the benzylidene moiety.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The iodine atom and the hydrazino group play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzamide: A simpler compound with similar structural features but lacking the hydrazino and benzylidene groups.
2-Iodo-N-phenylbenzamide: Another related compound with a phenyl group instead of the hydrazino and benzylidene groups.
Uniqueness
2-Iodo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of the hydrazino and benzylidene groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research applications, distinguishing it from simpler analogs.
Propiedades
Número CAS |
765298-48-4 |
|---|---|
Fórmula molecular |
C17H16IN3O2 |
Peso molecular |
421.23 g/mol |
Nombre IUPAC |
2-iodo-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16IN3O2/c1-12-6-8-13(9-7-12)10-20-21-16(22)11-19-17(23)14-4-2-3-5-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
Clave InChI |
JEDWGVVLTZLGQT-KEBDBYFISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


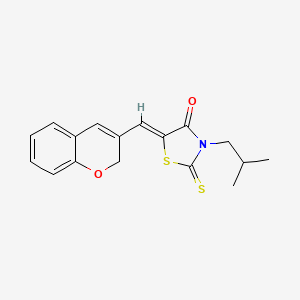
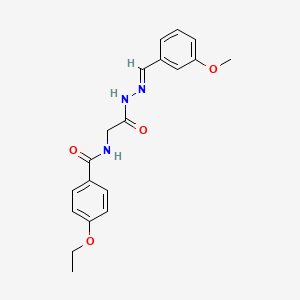
![(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12018000.png)


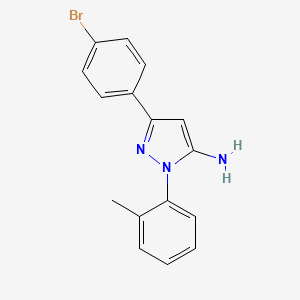
![3-{4-[(4-Methylbenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018030.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12018034.png)

![(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018044.png)
![3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12018045.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12018052.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12018060.png)
